molecular formula C12H16N4S B6070620 5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole

5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole

Cat. No.: B6070620
M. Wt: 248.35 g/mol
InChI Key: UQIRJJHBOQEASA-UHFFFAOYSA-N
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Description

5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications

Properties

IUPAC Name

5-ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-5-17-12-13-14-15-16(12)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIRJJHBOQEASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=NN1C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole typically involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . This method is efficient and eco-friendly, producing high yields of the desired tetrazole compound. The reaction conditions often include the use of an organocatalyst, such as 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, which accelerates the formation of tetrazoles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and heterogeneous catalysts can enhance the efficiency and scalability of the production process. Additionally, advancements in nanotechnology have led to the development of nanoparticle-based catalysts, further improving the yield and reducing the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole involves its interaction with various molecular targets. The tetrazole ring can act as a ligand, binding to enzymes and receptors in biological systems. This interaction can inhibit or activate specific pathways, leading to the compound’s observed biological effects. The ethylsulfanyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: Similar in structure but lacks the ethylsulfanyl and trimethylphenyl groups.

    5-Methylsulfanyl-1H-tetrazole: Contains a methylsulfanyl group instead of an ethylsulfanyl group.

    1-(2,4,6-Trimethylphenyl)-1H-tetrazole: Lacks the ethylsulfanyl group.

Uniqueness

5-Ethylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole is unique due to the presence of both the ethylsulfanyl and trimethylphenyl groups. These functional groups enhance the compound’s chemical reactivity and potential applications in various fields. The combination of these groups in a single molecule provides a distinct set of properties that are not observed in other similar compounds.

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